molecular formula C16H10FNO4S B2455779 4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid CAS No. 315709-80-9

4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid

Cat. No.: B2455779
CAS No.: 315709-80-9
M. Wt: 331.32
InChI Key: YBUUIBNBZXTVJK-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid is a high-purity chemical compound for research applications. This molecule integrates a fluorophenyl group with furan and thiophene carboxylic acid pharmacophores, a structural class recognized for significant pharmacological potential. Its core structure is based on the 4-arylthiophene-3-carboxylic acid scaffold, which has been identified as a novel and potent inhibitor of the calcium-activated chloride channel Anoctamin 1 (ANO1) . ANO1 is a key target in pain research, and inhibitors of this channel have demonstrated significant analgesic activity in preclinical models, attenuating allodynia induced by formalin and chronic constriction injury . Furthermore, analogous compounds featuring both the thiophene-carboxamide and fluorophenyl motifs are under investigation for their ability to overcome multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) efflux pump activity . The furan and thiophene amide derivative class has also been the subject of advanced chemometric and molecular modeling studies to understand its antiproliferative properties and physicochemical characteristics . This reagent is intended solely for research purposes in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO4S/c17-10-5-3-9(4-6-10)11-8-23-15(13(11)16(20)21)18-14(19)12-2-1-7-22-12/h1-8H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUUIBNBZXTVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be constructed using methods such as the Gewald reaction or Paal-Knorr synthesis.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a cross-coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl halide and a thiophene derivative.

    Amidation Reaction: The furan-2-carboxamido group can be introduced through an amidation reaction between a furan-2-carboxylic acid derivative and an amine.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of a suitable intermediate, such as a Grignard reagent or organolithium compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group may yield the corresponding alcohol or aldehyde.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid.

Uniqueness

4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structural features may offer advantages in terms of stability, solubility, and target specificity compared to similar compounds.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a thiophene ring, which is fused with a furan moiety and contains a fluorophenyl group. The presence of these functional groups suggests potential reactivity and biological activity. The molecular formula can be represented as C15H12FNO3SC_{15}H_{12}FNO_3S, with a molecular weight of approximately 330.3 g/mol.

Biological Activity

Thiophene derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Many thiophene-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : Some thiophene compounds have been investigated for their ability to reduce inflammation, potentially through inhibition of pro-inflammatory cytokines or pathways.
  • Antimicrobial Effects : Thiophene derivatives are also explored for their antibacterial and antifungal activities. The presence of the furan and fluorophenyl groups may enhance these properties.

Case Studies

  • Anticancer Activity : A study on thiophene derivatives showed that certain modifications could lead to significant inhibition of cancer cell proliferation, with IC50 values in the micromolar range. For example, derivatives similar to the compound have been reported to induce apoptosis in A549 lung cancer cells.
  • Anti-inflammatory Studies : Research has indicated that thiophene compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Such inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammatory responses.
  • Antimicrobial Testing : Compounds structurally related to 4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

Data Table: Summary of Biological Activities

Activity TypeExample CompoundsMechanism of ActionIC50 Values (µM)
AnticancerThiophene derivativesInduction of apoptosis0.39 - 49.85
Anti-inflammatoryThiophene-based anti-inflammatoriesCOX inhibitionNot specified
AntimicrobialSimilar thiophene compoundsDisruption of bacterial cell wall5 - 20

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